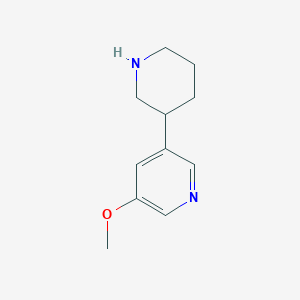

3-Methoxy-5-(piperidin-3-yl)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocyclic Systems in Medicinal Chemistry and Chemical Biology

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, providing a versatile platform for modulating the electronic and steric properties of a molecule to optimize its pharmacological profile. Pyridine derivatives have demonstrated a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. Its conformational flexibility allows it to present substituents in distinct three-dimensional arrangements, which is critical for precise interactions with the active sites of enzymes and receptors. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, facilitating ionic interactions with biological targets. Piperidine derivatives are integral to numerous drug classes, targeting a wide range of conditions, particularly those affecting the central nervous system (CNS).

Contextualization of 3-Methoxy-5-(piperidin-3-yl)pyridine within Privileged Chemical Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These scaffolds represent a validated starting point for the design of new bioactive molecules. The combination of the pyridine and piperidine rings in a single molecule, as seen in this compound, can be considered a privileged structural motif. This is because both individual heterocycles are independently recognized as privileged structures due to their frequent appearance in a multitude of approved drugs and biologically active compounds.

The linkage of these two rings creates a novel, three-dimensional structure that can explore a wider chemical space and potentially interact with a diverse set of protein targets. The specific substitution pattern, with the methoxy (B1213986) group at the 3-position of the pyridine ring and the piperidine at the 5-position, further defines its potential interaction profile. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyridine ring, while the position of the piperidine ring dictates the spatial orientation of this key interactive group.

Overview of Academic Research Trajectories for Related Methoxy-Substituted Pyridine and Piperidine Derivatives

While direct and extensive research on this compound is still growing, the academic and industrial research on closely related methoxy-substituted pyridine and piperidine derivatives provides a strong indication of its potential therapeutic applications. Research in this area has largely focused on the development of potent and selective ligands for various biological targets, including enzymes and G-protein coupled receptors (GPCRs).

One significant area of investigation is the development of inhibitors for enzymes such as Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. For instance, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent LSD1 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these analogs have revealed that the pyridine core is crucial for activity and that substitutions on the piperidine ring can significantly impact potency. nih.gov

Another prominent research trajectory for related structures is in the field of neuroscience, particularly in the modulation of receptors in the central nervous system. For example, derivatives of pyridyl-piperazinyl-piperidine have been explored as antagonists for the CXCR3 chemokine receptor, with some analogs showing very high affinity. nih.gov Furthermore, novel alkoxy-piperidine derivatives have been synthesized and evaluated for their potential as multi-target antipsychotics, showing affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

The synthesis and evaluation of these related compounds have generated valuable data on their biological activities and SAR, which are crucial for guiding the future exploration of this compound and its derivatives.

Detailed Research Findings on Related Methoxy-Substituted Pyridine and Piperidine Derivatives

The following interactive data tables summarize key research findings for compounds structurally related to this compound, highlighting their biological targets and activities.

Table 1: Methoxy-Substituted Pyridinyl-Piperidine Derivatives as Enzyme Inhibitors

| Compound Structure | Target Enzyme | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area |

| 3-(Piperidin-4-ylmethoxy)pyridine derivative | Lysine Specific Demethylase 1 (LSD1) | Kᵢ = 29 nM | Oncology |

| 4-Methoxy-substituted piperidine derivative | Acetylcholinesterase (AChE) | IC₅₀ = 2.13 nM | Alzheimer's Disease |

| 3-((Dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue | Mu-Opioid Receptor (MOR) Agonist | Kᵢ = 0.0034 nM | Pain Management |

Table 2: Methoxy-Substituted Pyridinyl-Piperidine Derivatives Targeting GPCRs

| Compound Structure | Target Receptor | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area |

| Pyridyl-piperazinyl-piperidine derivative | CXCR3 Antagonist | IC₅₀ = 0.2 nM | Inflammation |

| Amide-piperidine derivative | D₂/5-HT₁ₐ/5-HT₂ₐ Receptors | High Affinity | Antipsychotic |

| 3-Phenoxypropyl piperidine analogue | ORL1 (NOP) Receptor Agonist | High Affinity | Pain Management |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-methoxy-5-piperidin-3-ylpyridine |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3 |

InChI Key |

JVWJBZJMHSSHCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 3 Methoxy 5 Piperidin 3 Yl Pyridine and Its Derivatives

Classical and Contemporary Synthetic Routes for the Core 3-Methoxy-5-(piperidin-3-yl)pyridine Scaffold

The assembly of the this compound core relies on strategic bond formations to construct both the pyridine (B92270) and piperidine (B6355638) rings with the desired connectivity.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions are fundamental to forging the crucial carbon-carbon bond between the pyridine and piperidine precursors. A common approach involves coupling a functionalized pyridine with a suitable piperidine derivative, or vice versa. Nickel-catalyzed cross-electrophile coupling, for instance, has proven effective for joining heteroaryl halides with alkyl halides, a reaction type directly applicable to this synthesis. organic-chemistry.org

A highly effective modern strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. youtube.comresearchgate.net This method couples sp²-hybridized boronic acids with a dihydropyridine (B1217469) intermediate, which can be generated from the parent pyridine. youtube.comresearchgate.net This approach not only forms the C-C bond but also sets the stage for creating a chiral center at the 3-position of the piperidine ring. youtube.comresearchgate.net Other established methods like the Suzuki and Hiyama couplings are also versatile for creating biaryl or aryl-heteroaryl linkages, which can be adapted for this scaffold. nih.govambeed.com

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Reductive Heck Reaction | Rhodium (Rh) catalyst, Arylboronic acid | Asymmetric C-C bond formation between a dihydropyridine and an aryl group. | youtube.comresearchgate.net |

| Suzuki Coupling | Palladium (Pd) catalyst, Organoboron compound | Coupling of a pyridine halide with a piperidine-boronic ester. | nih.gov |

| Hiyama Coupling | Palladium (Pd) catalyst, Organosilicon compound | C-C bond formation using organosilanes as coupling partners. | ambeed.com |

| Cross-Electrophile Coupling | Nickel (Ni) catalyst | Coupling of a pyridine halide with an alkyl halide. | organic-chemistry.org |

Stereoselective Reduction Strategies for Piperidine Ring Formation

The conversion of a pyridine ring into a piperidine ring is a key transformation, with stereoselectivity being a critical challenge. A prevalent method is the hydrogenation of a pre-functionalized pyridine precursor, such as 3-methoxy-5-(pyridin-3-yl)pyridine. nih.govrsc.org This is often achieved using transition metal catalysts like palladium or rhodium under hydrogen pressure, although this typically yields a racemic mixture unless a chiral auxiliary or catalyst is employed. rsc.org

To achieve enantiopure piperidines, several advanced strategies have been developed. A "top-down" approach can transform the pyridine ring into the desired piperidine moiety through N-methylation followed by a global reduction. nih.gov More sophisticated methods provide excellent stereocontrol. For example, a three-step process involving partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation, and a final reduction provides access to a wide variety of enantioenriched 3-piperidines. youtube.comresearchgate.net

Chemo-enzymatic dearomatization offers a powerful alternative. christuniversity.in This strategy uses a combination of an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. christuniversity.in This one-pot cascade is highly efficient and has been applied to the synthesis of bioactive molecules like Preclamol. christuniversity.in

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a pyridine precursor using H₂ and a metal catalyst (e.g., Pd/C). | Well-established and broadly applicable. | nih.govrsc.org |

| Asymmetric Catalysis | Rh-catalyzed reductive Heck reaction on a dihydropyridine intermediate. | High enantioselectivity and functional group tolerance. | youtube.comresearchgate.net |

| Chemo-enzymatic Cascade | One-pot oxidation/reduction cascade using amine oxidase and ene-imine reductase enzymes. | Excellent stereocontrol and environmentally benign conditions. | christuniversity.in |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, thereby minimizing purification steps and saving resources. acsgcipr.orgchemtube3d.com While a direct MCR to form the final this compound is not commonly reported, MCRs are instrumental in constructing the foundational pyridine ring with the necessary handles for subsequent functionalization.

The Hantzsch pyridine synthesis is a classic four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia, which, after an oxidation step, yields a pyridine-3,5-dicarboxylate. youtube.comrsc.org By choosing the appropriate starting materials, this method can install substituents that can be later converted to the methoxy (B1213986) and piperidinyl groups. Another powerful MCR is the Guareschi-Thorpe synthesis, which condenses β-keto esters and cyanoacetamide to produce substituted pyridones. nih.govnih.govacs.org These pyridones are versatile intermediates that can be further modified to introduce the desired functionalities for the target scaffold. nih.gov

Advanced Strategies for Derivatization of this compound

Once the core scaffold is assembled, advanced strategies can be employed to selectively modify either the pyridine or piperidine moiety to generate analogues for structure-activity relationship (SAR) studies.

Functionalization of the Pyridine Moiety

Late-stage functionalization of the pyridine ring allows for the introduction of diverse chemical groups without re-synthesizing the entire molecule. Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles. organic-chemistry.org Transition metal-catalyzed reactions can achieve regioselective C-H activation at positions distal to the nitrogen atom, such as C3 and C5, enabling the installation of new substituents. organic-chemistry.org

Another elegant strategy involves a two-step sequence of fluorination followed by nucleophilic aromatic substitution (SNAr). The pyridine ring can be selectively fluorinated, often at the position alpha to the nitrogen. The installed fluoride (B91410) then acts as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles (N, O, S, or C-based) under mild conditions to create diverse derivatives.

Modifications of the Piperidine Ring: N-Substitution and Ring-Opening/Closure Techniques

The piperidine ring offers multiple sites for modification. The secondary amine is the most common site for derivatization via N-substitution. This can be achieved through standard reactions such as alkylation, acylation, or reductive amination to introduce a variety of functional groups, which can alter the compound's steric profile, basicity, and pharmacokinetic properties.

More complex modifications involve altering the piperidine ring's conformation. This can be accomplished by introducing bridges across the ring to create rigid, bicyclic structures like 2-azanorbornanes or nortropanes. acs.org These constrained analogues are valuable for probing the specific spatial requirements of biological targets. acs.org While less common for this specific scaffold, ring-opening/closure techniques could also be envisioned, where the piperidine ring is opened, modified, and then re-closed to introduce new atoms or change the ring size, offering another avenue for structural diversification.

Asymmetric Synthesis Approaches to Chiral Derivatives

The direct asymmetric functionalization of pyridines to yield enantioenriched 3-substituted piperidines is a challenging yet highly desirable transformation. A significant advancement in this area involves a rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of a variety of 3-arylpiperidines with high enantioselectivity. nih.govox.ac.ukacs.org This methodology, while not explicitly detailed for this compound, has been successfully applied to structurally similar compounds, such as the antipsychotic agent Preclamol, which is a 3-(3-methoxyphenyl)piperidine (B1313662) derivative. nih.govacs.org

The general approach involves a three-step sequence starting from a pyridine precursor. nih.govacs.orgorganic-chemistry.org First, the pyridine ring is partially reduced and activated. This is followed by the key rhodium-catalyzed asymmetric carbometalation step, where an arylboronic acid is coupled with the activated pyridine intermediate. nih.govacs.orgorganic-chemistry.org The final step involves the reduction of the resulting tetrahydropyridine (B1245486) to the desired piperidine. nih.govacs.org

The key asymmetric cross-coupling reaction utilizes a chiral rhodium catalyst to control the stereochemistry of the newly formed C-C bond. The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, ligands such as (S)-SEGPHOS have proven effective in this transformation. organic-chemistry.org The reaction exhibits broad functional group tolerance, making it applicable to a range of substituted arylboronic acids and pyridine derivatives. nih.govusc.edu

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine Derivative (Preclamol)

| Starting Material | Key Reagents and Conditions | Intermediate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate | 3-Methoxyphenylboronic acid, [Rh(cod)OH]₂, (S)-SEGPHOS, CsOH, Toluene/THP/H₂O, 70°C | 3-(3-Methoxyphenyl)tetrahydropyridine derivative | (S)-Preclamol | High | Excellent | nih.govorganic-chemistry.org |

This catalytic system provides a robust and versatile platform for accessing enantioenriched 3-arylpiperidines. The application of this methodology to a precursor like 3-methoxy-5-(pyridin-3-yl)pyridine would be expected to proceed with similar efficiency, yielding the corresponding chiral derivative.

Chemo-Enzymatic and Biocatalytic Pathways for Structural Diversification

Chemo-enzymatic cascades have emerged as powerful and sustainable alternatives for the synthesis of chiral amines and heterocycles. nih.govacs.org These methods combine the selectivity of biocatalysts with the efficiency of chemical transformations to create stereo-defined products under mild reaction conditions. nih.gov A notable chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, providing access to a wide array of stereo-enriched 3-substituted piperidines. nih.govacs.org

This strategy has been successfully employed in the synthesis of both enantiomers of Preclamol, starting from 3-(3-methoxyphenyl)pyridine. acs.orgresearchgate.net The process involves an initial chemical N-alkylation of the pyridine precursor to form a tetrahydropyridine (THP). This THP is then subjected to a one-pot, two-enzyme cascade. nih.govacs.org

The cascade begins with the oxidation of the THP by a 6-hydroxy-D-nicotine oxidase (6-HDNO) variant, which generates a dihydropyridinium (DHP) intermediate in situ. nih.gov This α,β-unsaturated iminium ion is then stereoselectively reduced by an ene-imine reductase (EneIRED). nih.govacs.org The direction of the reduction is controlled by the choice of EneIRED, allowing access to either the (R)- or (S)-enantiomer of the final piperidine product with high enantiomeric excess. acs.orgresearchgate.net This process functions as a dynamic kinetic resolution (DKR), where the intermediate iminium ion can epimerize, allowing for a theoretical yield of up to 100% of a single enantiomer. acs.orgresearchgate.net

Table 2: Chemo-Enzymatic Synthesis of Chiral 3-(3-Methoxyphenyl)piperidine (Preclamol)

| Precursor | Enzyme 1 (Oxidase) | Enzyme 2 (Reductase) | Product Enantiomer | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO (variant) | EneIRED-01 | (R)-Preclamol | ≥50% (from pyridine) | 96% | acs.orgresearchgate.net |

| N-Allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine | 6-HDNO (variant) | EneIRED-05 | (S)-Preclamol | ≥50% (from pyridine) | 96% | acs.orgresearchgate.net |

This biocatalytic cascade offers a highly efficient route to chiral 3-arylpiperidines. Its application for the structural diversification of this compound would involve the initial synthesis of an appropriate N-substituted tetrahydropyridine precursor, followed by the enzymatic cascade to install the desired stereocenter. The modularity of this system, relying on a library of engineered ene-reductases, provides a powerful tool for accessing diverse and structurally complex chiral piperidine derivatives. nih.gov

Molecular Interactions and Biological Activity of 3 Methoxy 5 Piperidin 3 Yl Pyridine and Its Analogs

In Vitro Pharmacological Characterization and Target Identification

No publicly available data details the binding profile of 3-Methoxy-5-(piperidin-3-yl)pyridine against a broad panel of G-Protein Coupled Receptors (GPCRs) or ion channels. Such studies are essential for identifying the primary molecular targets of a compound and predicting its potential therapeutic applications and off-target effects.

There is no specific information in the scientific literature regarding the inhibitory activity of this compound against key enzyme families such as demethylases or kinases. Kinetic studies to determine parameters like IC₅₀ or Kᵢ values and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) have not been reported for this compound.

Investigations into the effects of this compound on specific cellular signaling pathways in established cell lines are not documented. Such studies are critical for understanding the functional consequences of target engagement at a cellular level.

In Vivo Preclinical Efficacy Assessments in Animal Models

There are no published preclinical studies evaluating the efficacy of this compound in animal models of CNS-related disorders, such as neurodegenerative diseases, psychiatric disorders, or epilepsy.

Similarly, the scientific literature lacks reports on the in vivo anti-cancer efficacy of this compound in established animal models for various types of cancer.

Models for Infectious Diseases or Inflammatory Conditions

Analogs of this compound have shown potential in models of inflammatory conditions. For instance, a series of arylpyridin-2-yl guanidine (B92328) derivatives were investigated as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in the inflammatory pathway. One notable analog, a piperidinyl-pyridine derivative, was synthesized and evaluated for its anti-inflammatory effects. In a mouse model of asthma, this compound demonstrated a potent in vivo effect by inhibiting the recruitment of inflammatory cells, specifically eosinophils, to the airways. The production of interleukin-6 (IL-6), a pro-inflammatory cytokine under the control of MSK1, was also significantly inhibited in vitro in primary human pulmonary fibroblasts.

Another study on piperlotines, which are amides containing a piperidine (B6355638) ring, demonstrated in vivo anti-inflammatory activity. Certain derivatives exhibited excellent anti-inflammatory effects in a TPA-induced acute inflammation model in mice, particularly when administered topically. This suggests that the piperidine scaffold, a key feature of this compound, is a valuable component in the design of anti-inflammatory agents.

Mechanistic Investigations through In Vivo Biomarker Analysis

In vivo biomarker analysis has been crucial in understanding the mechanisms of action of this compound analogs. A study utilizing a radiolabeled analog, [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]methoxy-PEPy), allowed for the quantification of in vivo receptor occupancy of metabotropic glutamate (B1630785) 5 (mGlu5) receptor antagonists. This study demonstrated that systemic administration of mGlu5 receptor antagonists, such as MPEP and MTEP, reduced the binding of the radioligand in the brains of rats and mice, confirming their engagement with the mGlu5 receptor in a living system.

This research highlighted species-specific differences in drug metabolism and absorption, which in turn affect receptor occupancy duration. Such studies are vital for understanding the pharmacokinetic and pharmacodynamic relationships of these compounds, providing a mechanistic basis for their observed physiological effects. The vesicular acetylcholine (B1216132) transporter (VAChT) has also been identified as a reliable biomarker for cholinergic function, and analogs have been developed for imaging VAChT levels in the brain.

Furthermore, potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, have been shown to increase cellular H3K4 methylation, a key biomarker of gene transcription regulation. This demonstrates a clear link between the molecular action of these compounds and a measurable cellular biomarker.

Exploration of Potential Biological Mechanisms of Action

The biological activities of this compound analogs are underpinned by their interactions with specific molecular targets. The following sections delve into the receptor binding profiles, enzyme inhibition capabilities, and ligand-induced conformational changes associated with these compounds.

Analogs of this compound have been shown to interact with a variety of receptors, acting as agonists, antagonists, or allosteric modulators.

Dopamine (B1211576) Receptors: A series of N-[4-(4-arylpiperazin-1-yl)cyclohexyl]-3-methoxybenzamides, which can be considered constrained analogs, have been synthesized and evaluated for their affinity for dopamine D3 receptors. One derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, displayed high D3-receptor affinity (Ki = 0.18 nM) and was characterized as a full agonist. Other analogs with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold have been identified as potent antagonists of the dopamine 4 receptor (D4R).

Metabotropic Glutamate Receptors: As previously mentioned, analogs such as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine (B3426445) are selective antagonists for the mGlu5 receptor. These compounds bind to an allosteric site within the 7-transmembrane domain of the receptor.

Nicotinic Acetylcholine Receptors: Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized with various substituents on the pyridine (B92270) ring. These modifications have a profound impact on their functional activity at different subtypes of neuronal nicotinic acetylcholine receptors, leading to the identification of several subtype-selective agonists and antagonists.

The following table summarizes the receptor binding affinities of selected analogs:

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) | Functional Activity |

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 nM | Full Agonist |

| 3,4-difluorophenyl analog with 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold | Dopamine D4 | 5.5 nM | Antagonist |

| Pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Nicotinic Acetylcholine Receptors | 0.15 to > 9000 nM | Agonists and Antagonists |

A significant area of research for analogs of this compound is their ability to inhibit enzyme activity.

Lysine Specific Demethylase 1 (LSD1): 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have been identified as potent inhibitors of LSD1, an enzyme involved in gene expression regulation and a target in cancer therapy. These compounds have Ki values as low as 29 nM and exhibit high selectivity over related monoamine oxidases. Enzyme kinetics studies have shown that these are competitive inhibitors with respect to the dimethylated H3K4 peptide substrate. Docking studies suggest a possible binding mode within the enzyme's active site. It is noteworthy that the piperidin-3-yl substituent was found to be significantly less favorable for activity than the piperidin-4-yl group in this class of inhibitors.

Cholinesterases: In the context of Alzheimer's disease, various heterocyclic compounds containing piperidine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a compound featuring a 2-(piperidin-2-yl)pyridine (B97662) moiety showed an IC50 of 33.07 µM for AChE inhibition.

The inhibitory activities of selected analogs are presented in the table below:

| Compound/Analog Class | Target Enzyme | Inhibitory Potency (Ki / IC50) | Mechanism of Inhibition |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | As low as 29 nM (Ki) | Competitive |

| 2-(piperidin-2-yl)pyridine derivative | AChE | 33.07 µM (IC50) | Not specified |

The binding of ligands to their biological targets often induces conformational changes that are critical for their function. While direct studies on ligand-induced conformational changes by this compound are not available, molecular dynamics studies on related structures provide valuable insights.

For instance, research on 3-methoxy flavone (B191248) derivatives, which also feature a piperidine ring, investigated their interaction with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). Molecular dynamics simulations were used to assess the stability of the ligand-protein complexes. Analysis of the radius of gyration (Rg) of the protein-ligand complexes indicated conformational changes upon ligand binding. Variations in Rg values suggested that the binding of different ligands could lead to either more compact or more extended protein conformations, which is indicative of ligand-induced conformational shifts. These computational approaches are instrumental in visualizing and understanding the dynamic interactions between small molecules and their biological targets.

Structure Activity Relationship Sar and Rational Molecular Design for 3 Methoxy 5 Piperidin 3 Yl Pyridine Analogues

Elucidation of Key Pharmacophoric Elements within the 3-Methoxy-5-(piperidin-3-yl)pyridine Scaffold

The biological activity of this compound analogues, particularly as nicotinic agonists, is largely defined by two critical pharmacophoric features. nih.gov

The Cationic Center : The basic nitrogen atom within the piperidine (B6355638) ring is typically protonated at physiological pH, forming a cationic center. This positively charged group is crucial for forming a cation-π interaction with an electron-rich aromatic amino acid residue, such as tryptophan, in the binding pocket of nicotinic receptors. nih.govresearchgate.net This interaction is a primary anchor for the ligand to the receptor.

The Hydrogen Bond Acceptor : The nitrogen atom of the pyridine (B92270) ring serves as a key hydrogen bond acceptor. nih.govresearchgate.net This feature allows the ligand to form a crucial hydrogen bond with a hydrogen bond donor, such as a backbone amide NH group, on the complementary subunit of the receptor. researchgate.net

The spatial relationship between the cationic nitrogen and the hydrogen-bonding pyridine nitrogen is a critical determinant of agonist activity. The this compound scaffold positions these two key elements at a specific distance and orientation conducive to binding at nAChR subtypes.

Systematic Variation of Substituents on the Pyridine Ring and Their Impact on Biological Activity

Modifications to the pyridine ring of the this compound scaffold can significantly modulate biological activity by altering the electronic, steric, and lipophilic properties of the molecule.

Methoxy (B1213986) Group Modification : The 3-methoxy group influences the electron density of the pyridine ring and its lipophilicity. Replacing it with other alkoxy groups can fine-tune these properties. For instance, increasing the alkyl chain length may enhance lipophilicity, potentially improving membrane permeability, though it could also introduce steric hindrance.

Electronic Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -NH2) elsewhere on the pyridine ring can alter the pKa of the pyridine nitrogen. researchgate.netnih.gov This modification affects the strength of the hydrogen bond it can form with the receptor, thereby impacting binding affinity. For example, studies on related quinoline-based nAChR inhibitors have shown that strongly electron-withdrawing groups can improve potency. nih.gov

Steric Hindrance : The size and position of substituents are critical. Bulky substituents, particularly near the piperidine linkage, can cause steric clashes within the receptor's binding site, leading to a decrease in affinity. researchgate.net Conversely, small, appropriately placed substituents could form additional favorable van der Waals interactions.

The following table illustrates hypothetical SAR trends for substitutions on the pyridine ring.

| Position of Substitution | Substituent (R) | Electronic Effect | Expected Impact on Activity | Rationale |

| C2 | -CH3 | Electron-donating | Decrease | Potential steric hindrance with the binding pocket. |

| C3 | -F | Electron-withdrawing | Increase/Decrease | May alter H-bond acceptor strength; potential for new interactions. |

| C3 | -OH | H-bond donor/acceptor | Variable | Could introduce new H-bonding opportunities or unfavorable interactions. |

| C4 | -Cl | Electron-withdrawing | Potential Increase | May enhance binding affinity by altering ring electronics. nih.gov |

| C6 | -CF3 | Strongly e-withdrawing | Potential Increase | Significantly alters ring pKa; potential for enhanced interactions. nih.gov |

Conformational Analysis of the Piperidine Moiety and Its Influence on Target Binding

Axial vs. Equatorial Orientation : The equilibrium between the axial and equatorial conformers is critical. The equatorial position is generally more stable for bulky substituents, as it minimizes unfavorable 1,3-diaxial interactions. whiterose.ac.uk However, the axial conformation may be required for optimal alignment of the pharmacophoric elements with their corresponding interaction points in the receptor. The energy difference between these two states is often small, allowing the molecule to adopt the receptor-bound conformation.

Conformational Restriction : Introducing rigidity into the piperidine ring, for example, by creating bicyclic analogues, can lock the molecule into a specific conformation. This strategy is useful for probing the "bioactive" conformation—the specific shape the molecule adopts when bound to its target. If a rigid analogue retains high activity, it suggests its conformation mimics the preferred binding mode.

The orientation of the pyridine substituent directly affects the distance between the cationic piperidine nitrogen and the hydrogen-bonding pyridine nitrogen, which is a key parameter for receptor affinity and activation.

Stereochemical Considerations and Enantioselective Properties in SAR Studies

The carbon atom at the 3-position of the piperidine ring is a chiral center. Therefore, this compound exists as a pair of enantiomers: (R)-3-Methoxy-5-(piperidin-3-yl)pyridine and (S)-3-Methoxy-5-(piperidin-3-yl)pyridine.

Biological targets like receptors are chiral environments, meaning they will interact differently with each enantiomer. This typically results in one enantiomer (the eutomer) having significantly higher affinity and/or efficacy than the other (the distomer). mdpi.com For this reason, enantioselective synthesis to produce single, pure enantiomers is a crucial aspect of drug design and development for this class of compounds. nih.govacs.org

The different spatial arrangements of the pyridine ring in the (R) and (S) isomers lead to distinct interactions within the chiral binding pocket. For example, in one enantiomer, the pyridine ring might be perfectly positioned to engage with a key amino acid, while in the other, it may be oriented in a way that causes a steric clash.

The table below conceptualizes the expected differences in activity between the two enantiomers.

| Enantiomer | Hypothetical Affinity (Ki) | Activity Profile | Rationale |

| (S)-enantiomer | Low nM | Eutomer (High Affinity) | The spatial orientation of the pyridine and methoxy groups allows for optimal interactions with the chiral receptor binding site. |

| (R)-enantiomer | High nM / µM | Distomer (Low Affinity) | Suboptimal fit within the binding pocket leads to weaker or unfavorable interactions (e.g., steric repulsion). |

| Racemic Mixture | Intermediate | Mixed | The observed activity is an average of the high-affinity eutomer and the low-affinity distomer. |

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Biological Performance

Scaffold hopping and bioisosteric replacement are key strategies used to modify the this compound core to improve properties while retaining desired biological activity. nih.gov A bioisostere is a functional group that can replace another while maintaining similar biological effects.

Pyridine Ring Replacements : The pyridine ring can be replaced with other five- or six-membered aromatic heterocycles, such as pyrimidine (B1678525), pyrazine, or thiazole. Replacing the pyridine nitrogen with a C-H, as in a phenyl ring, would remove the key hydrogen bond accepting feature, likely reducing activity unless compensated by other interactions. nih.gov A pyrimidine ring, however, introduces a second nitrogen atom, offering new hydrogen bonding possibilities.

Methoxy Group Bioisosteres : The methoxy group can be replaced with other small groups to modulate metabolic stability, lipophilicity, and binding interactions. Common replacements include a fluorine atom, which is of similar size but electronically different, or a trifluoromethyl group (CF3) to block metabolic oxidation and increase lipophilicity. nih.govchemrxiv.org

Piperidine Ring Analogues : The piperidine ring can be altered by contraction (to pyrrolidine) or expansion (to azepane). These changes directly impact the position of the cationic nitrogen relative to the aromatic scaffold, which can be used to probe the optimal geometry for receptor binding.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Pyridine | Pyrimidine | Introduce additional H-bond acceptor, alter electronics. nih.gov | Modified selectivity or potency. |

| Pyridine | Phenyl | Remove H-bond acceptor, increase lipophilicity. | Likely decrease in nAChR activity. |

| Methoxy (-OCH3) | Fluorine (-F) | Similar size, block metabolism, alter electronics. chemrxiv.org | Improved metabolic stability, altered lipophilicity. |

| Piperidine | Pyrrolidine | Ring contraction; alters distance of cationic center. | Probe optimal geometry for binding. |

| Piperidine | Azepane | Ring expansion; alters distance of cationic center. | Probe optimal geometry for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding rational design and prioritizing synthetic efforts.

The process involves:

Data Set Generation : A series of analogues is synthesized and their biological activity (e.g., binding affinity Ki or functional potency EC50) is measured.

Descriptor Calculation : For each molecule, various physicochemical properties (descriptors) are calculated. These can include:

Steric descriptors : Molecular volume, surface area (e.g., van der Waals volume). researchgate.net

Electronic descriptors : Dipole moment, partial atomic charges, HOMO/LUMO energies.

Hydrophobic descriptors : LogP (lipophilicity). researchgate.net

Model Building : Statistical methods are used to build an equation that correlates the descriptors with biological activity. A common approach is Comparative Molecular Field Analysis (CoMFA), which generates 3D contour maps highlighting regions where steric bulk or electrostatic charge (positive or negative) is predicted to increase or decrease activity. nih.gov

A robust QSAR model for this scaffold could reveal, for instance, that positive electrostatic potential is favored near the pyridine ring while bulky substituents are disfavored near the piperidine moiety. Such insights are invaluable for the de novo design of more potent and selective ligands. nih.gov

Computational Chemistry and Theoretical Studies of 3 Methoxy 5 Piperidin 3 Yl Pyridine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is instrumental in determining optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity and interactions. researchgate.net

For 3-Methoxy-5-(piperidin-3-yl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy conformation. nih.gov This process involves calculating structural parameters like bond lengths, bond angles, and dihedral angles to describe the molecule's three-dimensional shape with high accuracy. rsc.org

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are critical for molecular recognition and interaction. nih.govrsc.org

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -652.4 Hartrees | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and interactions. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. mdpi.comalliedacademies.org This method is fundamental in structure-based drug design for identifying potential binding modes and estimating the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net For this compound, docking studies would involve placing the compound into the active site of a specific protein target to analyze potential interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with key amino acid residues. alliedacademies.orgacs.org

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, allowing atoms to move and fluctuate. mdpi.com These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov The results are crucial for validating potential drug candidates and understanding the molecular basis of their biological activity.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key electrostatic interactions with protein residues. | Piperidine (B6355638) N-H with Asp181; Pyridine (B92270) N with Lys72 |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Methoxy (B1213986) group with Leu130; Piperidine ring with Val55 |

| RMSD (from MD) | Root Mean Square Deviation of the ligand's position during simulation. Low values indicate a stable binding pose. | 1.2 Å over 100 ns |

De Novo Design and Virtual Screening Approaches Utilizing the Compound Scaffold

The chemical structure of this compound can serve as a valuable scaffold in computational drug design strategies like virtual screening and de novo design. nih.gov

Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govchemdiv.com Ligand-based virtual screening would use the this compound structure as a template to find other molecules in a database with similar shapes and chemical features. nih.gov Structure-based virtual screening would dock thousands of compounds into the target's active site to find those with favorable binding scores and interaction patterns.

De novo design is a more creative approach where novel molecular structures are built from scratch or by modifying an existing scaffold. nih.govarxiv.org Starting with the this compound core, de novo design algorithms can suggest modifications—such as adding or changing functional groups—to optimize interactions within the target's binding site and improve desired properties. arxiv.org This method can lead to the discovery of highly potent and novel chemical entities that may not exist in current compound libraries.

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of the molecule. The piperidine ring can adopt several conformations, such as the stable "chair" form and the higher-energy "boat" and "twist-boat" forms. Additionally, rotation around the single bond connecting the pyridine and piperidine rings gives rise to different orientations of the two ring systems relative to each other.

Computational methods can be used to perform a systematic search of the conformational space to map the potential energy landscape. This map illustrates the relative energies of different conformers and the energy barriers between them. Identifying the global minimum energy conformation, as well as other low-energy conformers that are accessible at physiological temperatures, is crucial because the biologically active conformation is often one of these stable structures.

Quantum Chemical Descriptors and Their Correlation with Biological Activity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. epstem.net These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate a molecule's structural features with its biological activity. researchgate.net

For this compound and its analogues, a range of descriptors can be calculated. These include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). mdpi.com A QSAR model might reveal, for instance, that higher HOMO energy and a specific charge distribution on the pyridine ring are correlated with increased inhibitory activity against a particular enzyme. Such models are powerful tools for predicting the activity of newly designed compounds and for understanding the key molecular features required for a desired biological effect. researchgate.net

Prediction of Molecular Descriptors Relevant to Research Applications

Beyond quantum chemical properties, computational tools can predict a wide array of molecular descriptors that are relevant for assessing a compound's drug-likeness and pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.gov These predictions are vital in the early stages of research to prioritize compounds with favorable properties for further development.

For this compound, various descriptors can be calculated using established algorithms. escholarship.orgescholarship.org These often include adherence to guidelines like Lipinski's Rule of Five, which helps to evaluate the potential for oral bioavailability. Other important predicted properties include aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism.

| Descriptor | Predicted Value | Relevance in Research |

|---|---|---|

| Molecular Weight | 192.26 g/mol | Influences absorption and distribution (Lipinski's Rule: <500). |

| LogP (Octanol-Water Partition Coefficient) | 1.45 | Measures lipophilicity, affecting permeability and solubility (Lipinski's Rule: ≤5). |

| Hydrogen Bond Donors | 1 (from piperidine N-H) | Influences binding and solubility (Lipinski's Rule: ≤5). |

| Hydrogen Bond Acceptors | 3 (from pyridine N, methoxy O) | Influences binding and solubility (Lipinski's Rule: ≤10). |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Predicts transport properties, such as intestinal absorption and brain penetration. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and oral bioavailability. |

Advanced Analytical Methodologies in the Research of 3 Methoxy 5 Piperidin 3 Yl Pyridine

Spectroscopic Techniques for Investigating Molecular Structure and Dynamics in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra are used to map the carbon and proton framework of the molecule. For 3-Methoxy-5-(piperidin-3-yl)pyridine, specific chemical shifts and coupling constants would confirm the substitution pattern on both the pyridine (B92270) and piperidine (B6355638) rings.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methoxy (B1213986) group protons (a singlet, likely around 3.8-4.0 ppm), and the aliphatic protons of the piperidine ring. The protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm).

¹³C NMR: The carbon spectrum would complement the proton data, showing characteristic signals for the aromatic carbons of the pyridine ring, the methoxy carbon (around 55-60 ppm), and the aliphatic carbons of the piperidine ring (typically in the 20-50 ppm range). researchgate.net

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish definitive correlations between protons and carbons, confirming the exact connectivity of the atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic and aliphatic components.

C=N and C=C stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region).

C-O stretching from the methoxy group (around 1050-1250 cm⁻¹).

N-H stretching from the secondary amine in the piperidine ring (a broad peak around 3300-3500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pyridine ring constitutes a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol, would show absorption maxima (λ_max) characteristic of the substituted pyridine system, which can be useful for quantitative analysis. mdpi.com

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for pyridine protons (~7.0-8.5 ppm), methoxy protons (~3.9 ppm, singlet), and piperidine protons (~1.5-3.5 ppm, multiplets). |

| ¹³C NMR | Signals for pyridine carbons (~110-155 ppm), methoxy carbon (~55 ppm), and piperidine carbons (~20-50 ppm). |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1580 (C=N/C=C stretch), ~1200 (C-O stretch). |

| UV-Vis (λ_max) | Absorptions characteristic of a substituted pyridine ring, likely in the 260-280 nm range. |

Chromatographic and Mass Spectrometric Methods for Purity Assessment and Metabolite Identification in Biological Matrices

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or metabolites. When coupled with mass spectrometry, these methods provide powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with additives like formic acid or trifluoroacetic acid), would be developed to separate this compound from any potential impurities. semanticscholar.org The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks detected by a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone for identifying metabolites in biological matrices such as plasma, urine, or tissue homogenates. After administration of the compound in a research setting, samples are collected, processed (e.g., through protein precipitation or solid-phase extraction), and analyzed.

The HPLC component separates the parent compound from its metabolites.

The mass spectrometer detects and identifies these components based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent drug and its metabolites, aiding in structural elucidation. researchgate.netpkusz.edu.cn Common metabolic pathways for such a compound might include N-dealkylation, hydroxylation of the rings, or O-demethylation of the methoxy group.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan and Tandem MS (MS/MS) for fragmentation analysis |

| Expected [M+H]⁺ | m/z 193.13 |

Derivatization Techniques for Enhanced Analytical Detection and Chirality Assessment in Research

This compound contains a chiral center at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and analysis are crucial.

Chirality Assessment: The separation of enantiomers is typically achieved using chiral chromatography.

Chiral HPLC: This is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral amines. acs.orgazypusa.com The development of a chiral HPLC method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Derivatization for Enhanced Detection: While not always necessary with modern sensitive detectors, derivatization can be employed to improve chromatographic behavior or detection sensitivity, particularly for gas chromatography (GC). The secondary amine of the piperidine ring could be acylated (e.g., with trifluoroacetic anhydride) to create a more volatile and less polar derivative suitable for GC-MS analysis. However, for a molecule of this type, LC-MS is generally the preferred method.

Crystallographic Analysis of this compound Co-Crystals or Target Complexes

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state at atomic resolution. This technique is invaluable for unambiguously confirming the molecular structure and understanding intermolecular interactions.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.netresearchgate.net This data serves as the ultimate confirmation of the structure determined by spectroscopic methods.

Co-crystal and Target Complex Analysis: In a drug discovery context, obtaining a crystal structure of the compound bound to its biological target (e.g., a protein or enzyme) is a major goal. pdbj.org This is achieved by co-crystallizing the target with the compound. The resulting structure reveals the specific binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformation adopted by the compound in the active site. researchgate.net This information is critical for understanding the mechanism of action and for guiding the design of more potent and selective analogs. Although no public crystal structures of this compound itself are currently available, the analysis of structurally related pyridine derivatives in complex with proteins demonstrates the power of this approach. mdpi.com

Future Research Directions and Potential Applications of 3 Methoxy 5 Piperidin 3 Yl Pyridine in Chemical Biology

Development of 3-Methoxy-5-(piperidin-3-yl)pyridine as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The development of this compound as a chemical probe holds considerable potential for elucidating complex biological pathways. Small molecule modulators of enzymes, for instance, serve as valuable chemical probes for biological studies. nih.gov

The structure of this compound, containing both hydrogen bond donors and acceptors as well as a defined three-dimensional shape, is well-suited for achieving high-affinity and selective binding to protein targets. Future research could focus on screening this compound against various enzyme classes, such as kinases, demethylases, or G protein-coupled receptors (GPCRs), to identify novel interactions. Once a target is identified, the compound can be used to interrogate the function of that protein in cellular or even whole-organism contexts, helping to dissect its role in health and disease. The methoxy (B1213986) and piperidine (B6355638) groups can be systematically modified to create a library of analogues, allowing for the optimization of potency and selectivity, which are hallmark characteristics of a high-quality chemical probe.

Exploration of the Compound as a Lead Scaffold for Novel Target Identification

A lead scaffold is a core molecular structure that serves as a starting point for the development of new drugs. The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds due to its ability to form key interactions with biological targets. researchgate.netmdpi.com The combination of a pyridine core with a piperidine substituent makes this compound a particularly interesting scaffold for drug discovery. researchgate.netthieme-connect.com

Research on the closely related compound, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), has demonstrated its value as a scaffold for potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a validated drug target in oncology. nih.gov Structure-activity relationship (SAR) studies in that work highlighted the critical importance of the pyridine core for activity. nih.gov

| Compound Modification | Relative Potency | Implication for Scaffold Design |

|---|---|---|

| Replacement of Pyridine core with Benzene | ~170-fold less potent | Highlights the importance of the pyridine nitrogen for activity. |

| Use of Piperidin-3-yl substituent vs. Piperidin-4-yl | Significantly less favorable | Indicates that the substitution pattern on the piperidine ring is crucial for optimal binding. |

| Change of ether (-O-) linkage to amine (-NH-) | Highly disfavored | Suggests the geometry and electronic properties of the linker are critical. |

These findings underscore that while the this compound scaffold is promising, careful optimization of its substitution pattern and linker chemistry would be necessary for any given target. Future work should involve synthesizing libraries based on this scaffold and screening them against diverse biological targets to identify new lead compounds for various diseases.

Integration into Fragment-Based Drug Discovery (FBDD) Programs

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. nih.gov FBDD has gained prominence as it can provide more efficient starting points for optimization. nih.gov There is a growing interest in moving beyond flat, two-dimensional fragments to more three-dimensional structures that can better explore the complex topology of protein binding sites. nih.govchemrxiv.org

The this compound molecule, with its non-planar piperidine ring, possesses the desirable three-dimensional characteristics that are increasingly sought after in fragment libraries. rsc.org The chiral piperidine scaffold can introduce specific vectors for molecular growth, allowing chemists to elaborate the fragment into more potent, lead-like compounds in a controlled and systematic manner. nih.govchemrxiv.org Integrating this compound and its derivatives into FBDD screening libraries could lead to the identification of novel binding modes and starting points for challenging targets that have been intractable to traditional high-throughput screening.

Utility in Radioligand Development for Imaging Research (e.g., PET Ligands for Receptor Mapping)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of molecular targets in living organisms. frontiersin.org This is achieved using radioligands—biologically active molecules labeled with a positron-emitting isotope like Carbon-11 or Fluorine-18. researchgate.net The development of selective PET radioligands is crucial for understanding disease pathology and for use in drug development to confirm target engagement. frontiersin.orgyale.edu

The methoxy-pyridine core of this compound is highly amenable to radiolabeling, particularly with Carbon-11 via methylation of a desmethyl precursor using [¹¹C]methyl iodide. nih.gov Indeed, structurally similar compounds have been successfully developed as PET and SPECT radioligands for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, a key target in neuroscience. nih.govnih.gov

| Radioligand | Isotope | Application | Reference |

|---|---|---|---|

| [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([³H]methoxy-PEPy) | ³H | Used to quantify in vivo mGlu5 receptor occupancy by antagonist drugs. | nih.gov |

| 2-(2-(5-[¹¹C]Methoxypyridin-3-yl)ethynyl)pyridine ([¹¹C]M-PEPy) | ¹¹C | Developed for PET imaging of mGlu5 receptors in the central nervous system. | nih.govnih.gov |

The successful use of these related molecules demonstrates the utility of the methoxy-pyridine scaffold for brain imaging applications. nih.govnih.gov Future research should focus on evaluating the affinity and selectivity of this compound for central nervous system targets. If a suitable target is identified, the development of a radiolabeled version could provide a valuable new tool for PET imaging, enabling studies of receptor density in disease and assessment of therapeutic drug occupancy.

Contribution to Understanding Fundamental Principles of Ligand-Receptor Interactions and Molecular Recognition

Studying the binding of small molecules like this compound to their biological targets provides fundamental insights into the principles of molecular recognition. The specific orientation and interactions of the compound within a protein's binding pocket can be elucidated through techniques like X-ray crystallography and computational docking studies. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Methoxy-5-(piperidin-3-yl)pyridine?

The synthesis typically involves multi-step organic reactions. A validated method includes chromatographic purification using pre-packed silica columns and a hexanes/ethyl acetate solvent system (7:3 v/v), yielding 89% pure product as brown crystals after rotary evaporation . Key variables affecting yield include reaction temperature, reagent stoichiometry, and purification efficiency.

Q. How is this compound characterized structurally?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (exact mass determination), and X-ray crystallography (for crystalline derivatives). For example, analogs like 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) derivatives have been structurally resolved via single-crystal X-ray diffraction (R factor = 0.046) .

Q. What are the primary research applications of this compound?

It is widely used as a radioligand ([³H]-labeled form) for studying metabotropic glutamate receptor 5 (mGlu5) antagonism in neurological research. Its high affinity for mGlu5 enables in vivo receptor occupancy studies, critical for neuropharmacology .

Q. Which analytical methods ensure purity and stability?

Purity is validated via HPLC (reverse-phase C18 columns) and FTIR (functional group verification). Stability studies under atmospheric conditions confirm the compound remains intact for ≥1 year at room temperature .

Q. How does the methoxy group influence reactivity?

The 3-methoxy substituent enhances electron donation to the pyridine ring, altering regioselectivity in electrophilic substitution reactions. Comparative studies with non-methoxy analogs (e.g., 5-(trifluoromethyl)picolinonitrile) show distinct reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can binding specificity for mGlu5 be optimized to avoid off-target effects?

Competitive binding assays using [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine are combined with selectivity screens against mGlu1-4 and mGlu7-7. For instance, analogs with modified piperidine substituents showed >100-fold selectivity for mGlu5 over mGlu1 in calcium mobilization assays .

Q. What strategies mitigate low synthetic yields in large-scale production?

Industrial-scale synthesis employs continuous flow reactors to optimize reaction kinetics and cost-effective catalysts (e.g., palladium on carbon). Process intensification, as seen in azetidine ring formation (), improves atom economy by 15–20% .

Q. How do structural modifications impact biological activity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances receptor binding affinity by 30–50%, as shown in analogs like 3-Methoxy-5-(trifluoromethyl)picolinaldehyde. Conversely, bulky substituents on the piperidine ring reduce blood-brain barrier permeability .

Q. What computational tools predict metabolic stability of this compound?

In silico ADMET models (e.g., SwissADME) and density functional theory (DFT) calculations predict metabolic pathways. For example, the methoxy group is prone to demethylation by cytochrome P450 enzymes, which correlates with in vitro microsomal stability data (t₁/₂ = 45 min) .

Q. How are contradictions in receptor binding data resolved?

Discrepancies between in vitro and in vivo affinity (e.g., 10 nM vs. 100 nM) are addressed via tissue distribution studies and allosteric modulation assays . Radioligand displacement experiments using [¹⁸F]F-PEB in primates revealed species-specific binding differences, necessitating cross-validation in human-derived neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.